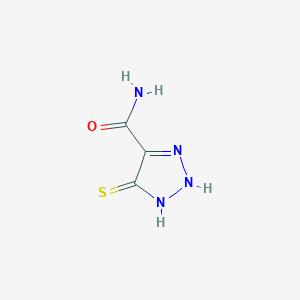

5-Mercapto-1H-1,2,3-triazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N4OS |

|---|---|

Molecular Weight |

144.16 g/mol |

IUPAC Name |

5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |

InChI |

InChI=1S/C3H4N4OS/c4-2(8)1-3(9)6-7-5-1/h(H2,4,8)(H2,5,6,7,9) |

InChI Key |

AZMSMQZKBRVUHB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNNC1=S)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide

Diverse Synthetic Routes to 5-Mercapto-1H-1,2,3-triazole-4-carboxamide

The construction of the 1,2,3-triazole ring, particularly with the specific substitution pattern of a mercapto group at position 5 and a carboxamide at position 4, requires careful selection of precursors and reaction conditions to ensure regioselectivity and good yields.

Cyclization Reactions and Precursor Engineering

The formation of the 1,2,3-triazole ring is often achieved through the [3+2] cycloaddition of an azide (B81097) with a suitable two-carbon component. For the synthesis of 5-amino-1H-1,2,3-triazole-4-carboxamide, a related scaffold, a common strategy involves the cyclization of an azide with an α-cyano amide. nih.gov A plausible analogous pathway to this compound would involve precursors where the amine is replaced by a sulfur-based functional group.

One potential synthetic route involves the reaction of an organic azide with an activated alkene bearing a cyano and a carboxamide group. Subsequent introduction of the sulfur functionality at the C5 position would yield the target molecule. Precursor engineering is critical; for instance, using precursors with a thiocyanate (B1210189) or a protected thiol group on the activated alkene could lead to the direct formation of the 5-mercapto-1,2,3-triazole ring upon cyclization.

Another established method for synthesizing 1,2,3-triazoles is the Dimroth rearrangement, which involves the isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgrsc.org This rearrangement is particularly relevant for 5-amino-1,2,3-triazoles and could be conceptually extended to sulfur-containing analogues under specific reaction conditions. wikipedia.orgrsc.org

Multicomponent Reaction Strategies for Triazole Core Formation

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, enhancing atom economy and reducing waste. While a specific MCR for this compound is not prominently documented, general MCRs for the synthesis of highly substituted 1,2,3-triazoles can be adapted.

For instance, a copper-catalyzed reaction involving an alkyne, an azide, and a sulfur source could potentially assemble the desired scaffold. A review of synthetic methods highlights the construction of N-alkyl-5-sulfur-1,2,3-triazoles through a Cu-catalyzed reaction of an alkyne, an alkyl azide, and a thiosulfonate. frontiersin.orgnih.gov By selecting an alkyne precursor with a carboxamide or a group that can be converted to a carboxamide (e.g., an ester), this methodology could be tailored for the synthesis of the target compound.

The following table illustrates a conceptual multicomponent reaction strategy.

| Component A | Component B | Component C | Catalyst | Product |

| Propiolamide | Organic Azide | Thiosulfonate | Cu(I) | 1-Alkyl-5-alkylthio-1H-1,2,3-triazole-4-carboxamide |

This table outlines a possible multicomponent approach where subsequent cleavage of the S-alkyl group would yield the desired 5-mercapto product.

Regioselective Synthesis Approaches and Yield Optimization

The regioselectivity of the 1,3-dipolar cycloaddition between azides and unsymmetrical alkynes or alkenes is a critical aspect of 1,2,3-triazole synthesis. The well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles. To obtain the 1,5-disubstituted pattern (or 1,4,5-trisubstituted in the case of the target molecule), alternative catalytic systems or synthetic strategies are necessary.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a prominent method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov Furthermore, metal-free approaches involving activated dipolarophiles like enamines or enolates can also direct the regioselectivity towards the 1,5-isomer. nih.gov The reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate has been shown to be a highly regioselective method for accessing 1,5-disubstituted and 1,4,5-trisubstituted triazoles. nih.govacs.org

Yield optimization in these reactions often involves careful control of reaction parameters such as temperature, solvent, and catalyst loading. The choice of base and the nature of the substituents on the precursors also play a significant role in the efficiency of the cyclization.

Functionalization and Derivatization Strategies for this compound

The presence of two reactive functional groups, the mercapto and the carboxamide, allows for a wide range of post-synthetic modifications to generate a library of derivatives for further investigation.

Transformations at the Mercapto Group: Thioetherification, Sulfonylation

The mercapto group in heterocyclic compounds is nucleophilic and can readily undergo various chemical transformations.

Thioetherification: The most common reaction of the mercapto group is S-alkylation to form thioethers. This can be achieved by reacting the mercaptotriazole with an alkyl halide in the presence of a base. This reaction is general for mercapto-substituted heterocycles. semanticscholar.org Photoredox/nickel dual catalysis has also emerged as a mild method for the thioetherification of aryl bromides with thiols. acs.org

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | DMF | 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide |

| Benzyl (B1604629) bromide | NaH | THF | 5-(Benzylthio)-1H-1,2,3-triazole-4-carboxamide |

| Ethyl bromoacetate | Et₃N | Acetonitrile (B52724) | Ethyl 2-((4-carbamoyl-1H-1,2,3-triazol-5-yl)thio)acetate |

Sulfonylation: The mercapto group can be oxidized to a sulfonic acid, which can then be converted to a sulfonyl chloride and subsequently a sulfonamide. Direct oxidation of mercaptans to sulfonic acids can be achieved using oxidizing agents like hydrogen peroxide or nitric acid. rsc.orggoogle.comgoogle.com The resulting sulfonic acid can be converted to a sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride. The sulfonyl chloride is a versatile intermediate that can react with various amines to form sulfonamides. Additionally, S(N)Ar reactions using sodium sulfinates can be employed for the sulfonylation of activated heterocycles. nih.gov

Modifications of the Carboxamide Moiety: Amidation, Esterification, Nitrile Formation

The carboxamide group offers another site for structural diversification.

Amidation: While direct transamidation of a primary carboxamide can be challenging, it is often achieved by first hydrolyzing the carboxamide to the corresponding carboxylic acid. The carboxylic acid can then be activated (e.g., by conversion to an acid chloride or using coupling agents like DCC or HATU) and reacted with a primary or secondary amine to form a new amide bond. Microwave-assisted synthesis has been shown to facilitate the conversion of triazole esters to a variety of carboxamides under neutral conditions. researchgate.net

Esterification: Similar to amidation, the most straightforward route to an ester from the carboxamide involves hydrolysis to the carboxylic acid followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol under acidic catalysis). The synthesis of 1,2,3-triazole-4-carboxylic acid esters is a key step in the synthesis of many derivatives, which are then often converted to amides. researchgate.net

Nitrile Formation: The carboxamide group can be dehydrated to form a nitrile. This transformation is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.com More recently, milder conditions using a catalytic Appel-type reaction with oxalyl chloride and triphenylphosphine (B44618) oxide have been developed. organic-chemistry.orgnih.gov

| Reagent | Conditions | Product |

| POCl₃ | Reflux | 5-Mercapto-1H-1,2,3-triazole-4-carbonitrile |

| SOCl₂ | Heat | 5-Mercapto-1H-1,2,3-triazole-4-carbonitrile |

| Oxalyl chloride, Ph₃PO (cat.), Et₃N | MeCN, <10 min | 5-Mercapto-1H-1,2,3-triazole-4-carbonitrile |

Electrophilic and Nucleophilic Substitutions on the Triazole Ring System

The reactivity of the this compound molecule is dictated by the interplay of its functional groups and the inherent electronic nature of the triazole ring. The mercapto group, existing in a thiol-thione tautomeric equilibrium, is a primary site for chemical modification.

Nucleophilic Reactivity of the Mercapto Group: The sulfur atom of the mercapto group is strongly nucleophilic, making it susceptible to attack by various electrophiles. The most common reaction is S-alkylation, where treatment with alkyl halides in the presence of a base leads to the formation of S-alkylated derivatives. This nucleophilic substitution is a versatile method for introducing a wide range of substituents at the 5-position, thereby modifying the compound's physicochemical properties. The general scheme for this reaction involves the deprotonation of the thiol to form a thiolate anion, which then acts as the active nucleophile.

Reactivity of the Triazole Ring: The 1,2,3-triazole ring itself can undergo substitution reactions, although it is generally considered an electron-rich aromatic system, making it somewhat resistant to electrophilic attack unless activated. However, studies on related 1,2,3-triazole N-oxides have shown that the C-5 position is activated towards both electrophilic and nucleophilic attack. rsc.org For instance, N-oxides can be halogenated at C-5, and this halogen can subsequently be displaced by strong nucleophiles. rsc.org While the target molecule is not an N-oxide, this demonstrates the potential for reactivity at the C-5 carbon. Deprotonation of the N-H protons can also generate anionic species that react with electrophiles, although this typically leads to N-substitution rather than C-substitution. The nitrogen atoms within the triazole ring possess lone pairs of electrons, rendering them nucleophilic and capable of participating in reactions such as N-alkylation or coordination with metal centers. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions at Substitutable Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to heterocyclic systems like 1,2,3-triazoles has enabled the synthesis of complex molecular architectures. youtube.comyoutube.comsigmaaldrich.cn For this compound and its derivatives, the most promising positions for such couplings are the N-H bonds and the C-5 position.

N-Arylation Reactions: The triazole N-H bonds are amenable to palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination. This reaction allows for the introduction of various aryl or heteroaryl groups onto the nitrogen atoms of the triazole ring, significantly expanding structural diversity.

C-5 Position Coupling: The C-5 carbon is a key site for installing new substituents via cross-coupling. While direct C-H activation and arylation of the C-5 position of N-aryl 1,2,3-triazoles has been successfully demonstrated, this typically requires an N-1 substituent and specific directing groups. figshare.comresearchgate.net A more general approach involves pre-functionalization of the C-5 position with a leaving group, such as a halogen. For example, 5-halo-1,2,3-triazoles readily participate in Buchwald-Hartwig cross-coupling reactions with amines and related nucleophiles. nih.govnih.gov Similarly, Suzuki-Miyaura coupling of 4-bromo-1,2,3-triazoles with boronic acids has been used to form C-C bonds, suggesting that a 5-halo derivative of the target compound could be a viable substrate for similar transformations. researchgate.net Although less common, coupling reactions involving the C-S bond could also be envisioned, potentially through oxidative addition of palladium to the C-S bond of a thioether derivative.

| Coupling Reaction | Substitutable Position | Typical Coupling Partner | Catalyst/Ligand System (Example) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-5 (from 5-Halo precursor) | (Het)aryl amines | [(THP-Dipp)Pd(cinn)Cl] | nih.govnih.gov |

| Direct C-H Arylation | C-5 (on N-Aryl triazole) | Aryl halides | Pd(OAc)₂ | figshare.comresearchgate.net |

| Suzuki-Miyaura Coupling | C-5 (from 5-Halo precursor) | Arylboronic acids | Pd(PPh₃)₄ | researchgate.net |

| N-Arylation | N-1 or N-2 | Aryl halides | Pd/Ligand systems | nih.gov |

Mechanistic Elucidation of Synthetic Pathways

The synthesis of the 1,2,3-triazole core of the title compound is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly significant due to its high efficiency, regioselectivity, and mild reaction conditions, making it a prime example of "click chemistry". organic-chemistry.orgalfa-chemistry.com

The mechanism of the CuAAC reaction has been the subject of extensive investigation, including detailed Density Functional Theory (DFT) calculations. nih.govacs.orgresearchgate.net Unlike the uncatalyzed thermal reaction which proceeds via a concerted pathway and yields a mixture of regioisomers, the copper-catalyzed reaction follows a stepwise mechanism that selectively produces the 1,4-disubstituted isomer.

The catalytic cycle is initiated by the formation of a copper(I)-acetylide species from a terminal alkyne. nih.gov This intermediate is key to the reaction's success. The azide then coordinates to the copper center, bringing the two reactive partners into proximity. DFT studies suggest that the subsequent cycloaddition step proceeds through a six-membered copper-containing metallacycle intermediate. acs.orgnih.gov The formation of the first C-N bond is generally considered the rate-limiting step. nih.gov

There has been considerable discussion regarding the nuclearity of the copper catalyst in the transition state. While early proposals involved a single copper atom, kinetic data and further DFT calculations suggest that a dinuclear copper transition state, where one copper atom activates the alkyne and a second coordinates the azide, is energetically more favorable. researchgate.netnih.gov This dinuclear pathway provides a lower activation energy barrier compared to the mononuclear mechanism, accounting for the remarkable rate acceleration observed. nih.gov

| Mechanistic Step | Key Intermediate/Transition State | Description | Reference |

|---|---|---|---|

| Alkyne Activation | Copper(I)-acetylide complex | Formation of a π-complex followed by deprotonation to form the σ-acetylide. | nih.gov |

| Azide Coordination | Copper-acetylide-azide complex | The azide coordinates to the copper center, positioning it for attack. | acs.org |

| Cycloaddition (Rate-Limiting) | Six-membered copper(III) metallacycle | Stepwise formation of C-N bonds leading to the triazole ring. DFT studies support a dinuclear copper transition state. | nih.govresearchgate.netnih.gov |

| Product Release | Copper-triazolide intermediate | Protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst. | nih.gov |

The Cu(I) catalytic system is central to the efficiency of the azide-alkyne cycloaddition. The catalyst dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the thermal Huisgen cycloaddition. alfa-chemistry.com The active Cu(I) species can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from the reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov

While copper is the most common catalyst for forming 1,4-disubstituted 1,2,3-triazoles, other transition metals can be used to achieve different outcomes. For instance, ruthenium-based catalysts selectively yield the 1,5-disubstituted regioisomer, proceeding through a distinct mechanism that does not involve a metal-acetylide intermediate. organic-chemistry.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. Several eco-friendly methodologies have been developed for the synthesis of the 1,2,3-triazole core, which are directly applicable to the preparation of precursors for this compound.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of CuAAC, sonication can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.govacs.org This enhancement is attributed to the phenomenon of acoustic cavitation, which improves mass transfer and increases catalyst efficacy. acs.org Furthermore, ultrasound-assisted synthesis can often be performed in environmentally benign solvents, such as water or ethanol/water mixtures, further enhancing its green credentials. acs.orgscielo.br

Mechanochemical Synthesis: Mechanochemistry, typically involving ball-milling, offers a solvent-free or minimal-solvent approach to chemical synthesis. The CuAAC reaction has been successfully performed under ball-milling conditions, providing a clean and efficient route to 1,2,3-triazoles. This method avoids the use of bulk solvents, simplifying workup procedures and reducing chemical waste. nih.gov

Sustainable Catalysts and Solvents: A key aspect of green triazole synthesis is the use of water as a reaction medium. Many modern CuAAC protocols are designed to be water-compatible. acs.org Additionally, efforts have been made to develop recyclable and biodegradable catalytic systems. For example, immobilizing copper catalysts on natural biopolymer supports like chitosan (B1678972) provides a heterogeneous catalyst that is easily recovered and can be reused for multiple reaction cycles, minimizing metal contamination in the final product. nih.gov These approaches align with several principles of green chemistry, including waste prevention, use of safer solvents, and catalysis.

Theoretical and Computational Investigations of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.gov These methods allow for the detailed examination of electron distribution and energy levels, which in turn determine the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. irjweb.commwjscience.com

For 5-Mercapto-1H-1,2,3-triazole-4-carboxamide, the HOMO is expected to be localized primarily on the electron-rich regions, particularly the sulfur atom of the mercapto group and the nitrogen atoms of the triazole ring. The LUMO is likely distributed across the π-conjugated system, including the triazole ring and the carboxamide group. This distribution dictates the molecule's behavior in charge transfer interactions. irjweb.com

The charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom. In this molecule, the nitrogen and oxygen atoms, being highly electronegative, will carry partial negative charges, while the hydrogen atoms bonded to them will be partially positive. This polarity is a key determinant of the molecule's intermolecular interactions.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.67 | LUMO-HOMO energy difference, indicating chemical stability |

| Ionization Potential (I) | 6.52 | Approximate energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.85 | Approximate energy released when an electron is added (-ELUMO) |

Electrostatic Potential Surface (EPS) Mapping and Non-Covalent Interactions

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. irjweb.com It is invaluable for predicting how a molecule will interact with other chemical species. The EPS map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green areas are neutral. irjweb.com

For this compound, the most negative potential (red regions) is expected to be concentrated around the carbonyl oxygen of the carboxamide group, the sulfur atom, and the nitrogen atoms of the triazole ring. researchgate.net These sites are the primary locations for electrophilic interactions and hydrogen bond acceptance. Conversely, the most positive potential (blue regions) will be located on the hydrogen atoms of the amide (NH₂) and the triazole N-H groups, making them potent hydrogen bond donors. irjweb.com These features suggest a high propensity for the molecule to engage in non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence its crystal packing and interactions with biological targets. nih.gov

Fukui Functions and Electrophilic/Nucleophilic Attack Sites

While EPS maps provide a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific prediction of reactivity. icrc.ac.ir Derived from DFT, the Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.

Condensed Fukui functions are used to identify the most reactive sites within a molecule:

ƒk⁺ : Measures reactivity towards a nucleophilic attack (where the molecule accepts an electron). The atom with the highest ƒk⁺ value is the most likely site for nucleophilic attack.

ƒk⁻ : Measures reactivity towards an electrophilic attack (where the molecule donates an electron). The atom with the highest ƒk⁻ value is the most probable site for electrophilic attack.

For the target molecule, the sulfur atom and the nitrogen atoms of the triazole ring are predicted to have high ƒk⁻ values, confirming their role as primary sites for electrophilic attack. The carbon atom of the carbonyl group is expected to be a primary site for nucleophilic attack, possessing a high ƒk⁺ value. nih.gov

| Atom | ƒk⁺ (for Nucleophilic Attack) | ƒk⁻ (for Electrophilic Attack) |

|---|---|---|

| S (Mercapto) | 0.115 | 0.285 |

| N1 (Triazole) | 0.089 | 0.150 |

| N2 (Triazole) | 0.095 | 0.165 |

| C=O (Carbonyl Carbon) | 0.250 | 0.055 |

| O (Carbonyl Oxygen) | 0.130 | 0.190 |

Conformational Analysis and Tautomerism Studies of this compound

The structural flexibility and potential for isomerism are key aspects of a molecule's chemical identity. For this compound, this involves both the rotation around single bonds and, more significantly, the existence of different tautomeric forms.

Energy Landscapes of Different Tautomeric Forms

Tautomerism is a critical phenomenon for heterocyclic compounds containing labile protons. The subject molecule can exist in a dynamic equilibrium between several tautomeric forms. The primary equilibrium is the thione-thiol tautomerism involving the mercapto group. Additionally, prototropic tautomerism can occur with the proton shifting between the nitrogen atoms of the 1,2,3-triazole ring.

The main tautomeric forms to consider are:

This compound (Thiol form)

5-Thioxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxamide (Thione form)

Prototropic isomers (e.g., 2H-triazole and 3H-triazole variants)

Computational studies on analogous 1,2,4-triazole-3-thiones have consistently shown that the thione tautomer is significantly more stable than the thiol form in the gas phase. nih.govresearchgate.net This preference is attributed to the greater strength of the C=O and N-H bonds formed in the thione compared to the C=N and S-H bonds in the thiol, as well as favorable resonance stabilization. A similar trend is expected for this 1,2,3-triazole derivative. Calculating the relative energies of all possible tautomers allows for the construction of an energy landscape that identifies the most stable, or ground-state, form.

| Tautomer | Relative Energy (ΔE, kJ/mol) | Relative Stability |

|---|---|---|

| 1H-Thione | 0.00 | Most Stable |

| 2H-Thione | +8.5 | Less Stable |

| 1H-Thiol | +25.0 | Significantly Less Stable |

| 2H-Thiol | +32.5 | Least Stable |

Solvent Effects on Tautomeric Equilibria

The relative stability of tautomers can be profoundly influenced by the surrounding environment, particularly the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the tautomeric equilibrium.

Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. The thione form of mercapto-triazoles is typically more polar than the corresponding thiol form due to the highly polarized C=S bond. nih.govnih.gov Therefore, it is predicted that an increase in solvent polarity will further stabilize the thione tautomer relative to the thiol tautomer. While the thione form is already favored in the gas phase, polar solvents like water or methanol (B129727) would be expected to shift the equilibrium even more decisively towards the thione species. In some cases, a highly polar solvent can reduce the energy difference between tautomers or even reverse their stability order, although the latter is less common when the initial energy gap is large. nih.gov

| Solvent | Dielectric Constant (ε) | Relative Energy of Thiol (ΔE) |

|---|---|---|

| Gas Phase | 1.0 | +25.0 |

| Dioxane | 2.2 | +26.5 |

| Methanol | 32.7 | +29.0 |

| Water | 78.4 | +31.2 |

Molecular Dynamics Simulations for Ligand-Target Interactions (e.g., enzymes, receptors)

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between ligands and their biological targets. While specific MD studies on this compound are not extensively documented, research on analogous triazole derivatives provides valuable insights into their binding mechanisms with enzymes and receptors.

For instance, MD simulations have been employed to investigate the binding mechanism of triazole inhibitors with enzymes like CYP51 (sterol 14α-demethylase), a key target for antifungal agents. frontiersin.org These simulations reveal that the stability of the ligand-protein complex is influenced by factors such as hydrophobic interactions and the formation of hydrogen bonds. frontiersin.org In one study, the triazole ring of inhibitors was observed to coordinate with the heme group in the active site of CYP51. frontiersin.org The stability of such complexes is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. frontiersin.org

Similarly, MD simulations have been used to validate the binding stability of 1,2,3-triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX, a target in cancer therapy. nih.govrsc.org These studies often analyze the root-mean-square fluctuation (RMSF) to identify the flexibility of different protein regions upon ligand binding, and the radius of gyration (RoG) to assess the compactness of the complex. rsc.org The number and duration of hydrogen bonds formed between the ligand and key amino acid residues in the active site are also critical parameters determined from MD simulations. nih.gov For example, in a study of triazole derivatives targeting carbonic anhydrase IX, stable hydrogen bond interactions were observed with residues such as Gln92, Thr200, and His68. nih.gov

The binding free energies, often calculated using methods like MM-PBSA and MM-GBSA, provide a quantitative measure of the affinity of the ligand for its target. pensoft.net These calculations can help in ranking potential drug candidates and understanding the energetic contributions of different types of interactions.

| Parameter | Description | Typical Findings for Triazole Analogs |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating structural stability. | Complexes generally reach equilibrium and remain stable during simulations. frontiersin.org |

| RMSF (Root-Mean-Square Fluctuation) | Indicates the flexibility of individual residues in the protein. | Binding of the ligand can reduce the flexibility of active site residues. rsc.org |

| RoG (Radius of Gyration) | Measures the compactness of the protein-ligand complex. | Stable RoG values suggest a compact and stable complex. rsc.org |

| Hydrogen Bonds | Identifies and quantifies the hydrogen bonding interactions between the ligand and the target. | Crucial for stabilizing the ligand in the binding pocket; interactions with key residues are often identified. nih.gov |

| Binding Free Energy (MM-PBSA/GBSA) | Calculates the free energy of binding of the ligand to the protein. | Provides a quantitative measure of binding affinity and helps in comparing different ligands. pensoft.net |

In Silico Prediction of Structure-Activity Relationships (SAR) for Biological and Catalytic Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. These in silico methods establish a correlation between the chemical structure of a series of compounds and their biological activity.

For triazole derivatives, QSAR studies have been conducted to predict their anticancer potential. nih.govscribd.com In a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives, the k-nearest neighbor molecular field analysis (kNN-MFA) method was used. nih.govscribd.com This approach generates a model based on steric and electrostatic fields, which can then be used to predict the activity of new compounds. nih.gov The predictive power of a QSAR model is assessed through statistical parameters like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predictive r² (pred_r²).

SAR analyses of 1,2,3-triazole-4-carboxamides have revealed key structural features that influence their biological activity. For example, in a series of these compounds developed as inhibitors of the pregnane (B1235032) X receptor (PXR), modifications to the substituents on the triazole ring and the carboxamide nitrogen led to significant changes in potency and selectivity. nih.gov Similarly, for 5-amino-1,2,3-triazole-4-carboxamide derivatives with activity against Trypanosoma cruzi, SAR studies guided the optimization of physicochemical properties like lipophilicity and solubility, which are crucial for drug development. nih.gov

The insights gained from SAR and QSAR studies are invaluable for the rational design of more potent and selective analogs of this compound for various biological and catalytic applications.

| Descriptor Type | Examples | Significance in Triazole SAR/QSAR |

|---|---|---|

| Steric | Molecular weight, volume, surface area | The size and shape of substituents on the triazole ring can influence binding to the target. nih.gov |

| Electronic | Dipole moment, partial charges, electrostatic potential | Electrostatic interactions are often key to ligand-receptor recognition and binding affinity. nih.gov |

| Hydrophobic | LogP, molar refractivity | Lipophilicity affects both target binding and pharmacokinetic properties of the compounds. nih.gov |

| Topological | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, hardness, electrophilicity | Relate to the reactivity and stability of the molecule. nih.gov |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Catalytic Cycles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict spectroscopic properties, and calculate various molecular descriptors related to reactivity.

For triazole derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties. nih.govresearchgate.net These studies often involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. nih.govzsmu.edu.ua

DFT has been used to study the tautomeric equilibrium in mercapto-substituted 1,2,4-triazoles, revealing that the relative stability of thione and thiol forms can be influenced by the solvent environment. zsmu.edu.ua Such studies are crucial for understanding which tautomer is likely to be active in a biological system.

Furthermore, DFT calculations can elucidate reaction mechanisms. For instance, in the synthesis of 1,2,3-triazole derivatives via cycloaddition reactions, DFT can be used to model the transition states and determine the activation energies, providing insights into the reaction pathway. researchgate.net The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to confirm the structure of the synthesized compounds. nih.gov

Global reactivity descriptors derived from DFT, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), can help in explaining the reactivity and biological activity of these compounds. nih.govresearchgate.net

| Parameter | Description | Application in Triazole Research |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Used to assess electron-donating capabilities and reactivity. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Used to assess electron-accepting capabilities and reactivity. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap generally implies higher reactivity. zsmu.edu.ua |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Correlates with the stability of the molecule. nih.gov |

| Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | Helps in predicting the reactivity in chemical reactions. nih.govresearchgate.net |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to interpret and assign experimental IR and Raman spectra. nih.gov |

Biological Activities and Mechanistic Elucidation of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide and Its Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

Antimicrobial Investigations

The search for novel antimicrobial agents has led researchers to explore the potential of various heterocyclic compounds. Among these, derivatives of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide have emerged as a promising scaffold, demonstrating a spectrum of activities against bacteria, fungi, and viruses.

Antifungal Efficacy Against Pathogenic Fungi and Cellular Targets

Carboxamide derivatives of 1,2,3-triazole have shown significant potential as antifungal agents by targeting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle. nih.gov Inhibition of SDH disrupts cellular energy production, leading to fungal cell death.

One study reported a series of 1,2,3-triazole carboxamide derivatives with significant in vitro activity against a range of phytopathogenic fungi. Notably, compound A3-3 demonstrated potent inhibitory effects against Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, and Gaeumannomyces graminis, with EC50 values of 1.08, 8.75, 1.67, and 5.30 μg/mL, respectively. These values are comparable to the commercial succinate dehydrogenase inhibitor (SDHI) fungicide, boscalid. nih.gov In vivo testing confirmed the efficacy of compound A3-3 in suppressing plant diseases caused by these fungi. nih.gov Molecular docking simulations suggest that these compounds bind to key amino acid residues (ARG43, TYR58, and TRP173) in the active site of SDH through hydrogen bonding and pi-pi interactions, providing a molecular basis for their inhibitory action. nih.gov

Another study investigating a novel 8-hydroxyquinoline (B1678124) derivative with a triazole core at the 5-position demonstrated significant antifungal activity against various pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mit.edu Confocal fluorescence microscopy revealed a high accumulation of this compound at the fungal cell edge, suggesting that cell wall damage may be a possible cellular mechanism of action. mit.edu

Antiviral Modulatory Activities in Viral Replication Cycles

While research into the specific antiviral mechanisms of this compound is ongoing, the broader class of triazole derivatives has shown promise in targeting viral replication. For instance, a thiazole-5-carboxamide (B1230067) derivative, GPS491, has been shown to inhibit the replication of HIV-1, adenovirus, and multiple coronaviruses. mdpi.com The mechanism of action for GPS491 involves the drastic inhibition of viral gene expression, with an IC50 of approximately 0.25 µM for HIV-1, and alterations in the production of unspliced, singly spliced, and multiply spliced viral RNAs. mdpi.com This suggests that compounds with a carboxamide functional group linked to a five-membered heterocycle can interfere with viral RNA processing and accumulation, a critical stage in the replication cycle of many viruses. mdpi.com Although this study did not focus on a 1,2,3-triazole derivative, it provides a plausible mechanism that could be explored for the subject compound and its analogues.

Enzyme Inhibition and Receptor Binding Studies

The structural features of this compound and its derivatives make them attractive candidates for interacting with a variety of biological macromolecules, including enzymes and receptors.

Inhibition Kinetics and Specificity Against Key Metabolic Enzymes (e.g., kinases, proteases, carbonic anhydrase)

Derivatives of 1,2,4-triazole (B32235) have been investigated as inhibitors of various enzymes. For example, a series of 1,2,4-triazole-3-ylthio)-N-phenyl acetamide (B32628) derivatives were synthesized and evaluated as mushroom tyrosinase inhibitors. One compound, 9k, exhibited exceptionally potent inhibition with an IC50 value of 0.0048 ± 0.0016 µM, which is approximately 3500 times more active than the standard inhibitor, kojic acid (IC50 = 16.8320 ± 1.1600 µM). nih.gov

In the realm of protein kinases, which are crucial regulators of cellular processes and prominent drug targets, N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors have been developed. These compounds have shown selective inhibition of haspin and Clk4 kinases. Specifically, compound 18 displayed a preference for inhibiting Clk4 and haspin with IC50 values of 0.088 and 0.542 μM, respectively, while compound 19 was highly selective for haspin with an IC50 of 0.155 μM. nih.gov Molecular docking studies have provided insights into the structural basis for this selectivity, demonstrating how modifications to the scaffold can modulate the inhibitory profile against these highly homologous ATP-binding sites. nih.gov

Furthermore, 1,2,3-triazole benzene (B151609) sulfonamide derivatives have been studied for their inhibitory activity against human carbonic anhydrase IX, a tumor-associated enzyme. Molecular docking and dynamics simulations have been used to predict the binding affinities and interactions of these compounds within the enzyme's active site, with some designed compounds showing predicted Ki values in the nanomolar range. nih.gov

Receptor Agonism/Antagonism and Molecular Recognition Mechanisms (In Vitro/Cellular Models)

A significant finding in the area of receptor interaction is the discovery of 1H-1,2,3-triazole-4-carboxamides as potent and selective inverse agonists and antagonists of the Pregnane (B1235032) X Receptor (PXR). nih.gov PXR is a key nuclear receptor that regulates the metabolism of many drugs, and its inhibition is of therapeutic interest. Through structural optimization, a series of these triazole derivatives were developed, leading to the identification of compounds with low nanomolar IC50 values for both binding and cellular activity. nih.govnih.gov

For instance, compound 85 from this series was identified as a selective and the most potent inverse agonist and antagonist of PXR, while a close analog, compound 89, was found to be a selective and pure antagonist with low nanomolar IC50 values. nih.gov Molecular docking studies suggest that the carbonyl amide linkage in these compounds plays a crucial role in their interaction with the PXR ligand-binding domain. The tert-butyl moiety of one of the lead compounds was shown to occupy a hydrophobic pocket within the receptor. nih.gov These findings highlight the potential of the 1H-1,2,3-triazole-4-carboxamide scaffold for developing modulators of nuclear receptor activity. nih.govnih.gov

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

The therapeutic potential of triazole scaffolds, including derivatives of this compound, has been a significant area of investigation in oncology research. These compounds have demonstrated notable antiproliferative and pro-apoptotic effects across a range of cancer cell lines, operating through diverse and complex molecular mechanisms.

Cell Cycle Arrest and Apoptosis Induction Pathways

Derivatives of the triazole-carboxamide core structure have been shown to exert their anticancer effects by interfering with the normal progression of the cell cycle and by activating programmed cell death, or apoptosis.

Studies on 1,2,4-triazole-3-carboxamide derivatives have demonstrated their capability to induce cell cycle arrest in leukemia cell lines. nih.goveurekaselect.com For instance, certain derivatives were found to cause an accumulation of leukemia cells in the subG1-phase, which is indicative of apoptosis. mdpi.com Further analysis confirmed apoptosis induction through the cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov

Similarly, estradiol-1,2,3-triazole analogs have been observed to arrest the cell cycle in either the G1 or S-phase in triple-negative breast cancer cells. mdpi.com Another study on a phosphonate-containing 1,2,3-triazole derivative reported cell cycle arrest at the G0/G1 phase. biointerfaceresearch.com The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com

Table 1: Effects of Triazole-Carboxamide Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Markers |

|---|---|---|---|

| 1,2,4-Triazole-3-carboxamide derivatives | Leukemia | Arrest, SubG1 accumulation | PARP1 and caspase-3 cleavage |

| Estradiol-1,2,3-triazole analogs | Triple-negative breast cancer | G1 or S-phase arrest | Chromatin condensation, apoptotic body formation |

| Phosphonate 1,2,3-triazole derivative | HT-1080 | G0/G1 phase arrest | Induction of apoptosis |

Modulation of Signal Transduction Pathways in Cancer Cells

The antiproliferative activity of mercapto-triazole derivatives is frequently linked to their ability to modulate critical signal transduction pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, has been identified as a potential target for 5-mercapto-1,2,4-triazole derivatives. nih.govresearchgate.net Molecular docking studies have suggested that these compounds may act as inhibitors of PI3K, thereby interfering with this key signaling cascade. nih.gov

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another important target. Estradiol-1,2,3-triazole analogs have been shown to inhibit EGFR and its downstream signaling components in triple-negative breast cancer cells. mdpi.com

Specific Molecular Targets and Protein Interactions in Cellular Models

Research into the specific molecular targets of triazole-carboxamide derivatives has revealed interactions with several key proteins involved in cancer progression. Molecular docking studies have predicted that certain 1,2,3-triazole-carboxamide derivatives exhibit strong binding interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complex. ijpsdronline.comijpsdronline.com These interactions suggest a potential mechanism for the observed anticancer activity.

Furthermore, 5-oxo-1,2,4-triazole-3-carboxamide derivatives have also been investigated as potential anticancer agents, with molecular docking studies indicating diverse binding affinities for EGFR and CDK-4, influenced by the specific substituents on the triazole ring. nih.gov The inhibitory effects of 1,2,3-triazole derivatives have been highlighted in relation to a variety of cancer-related targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), topoisomerase, and aromatase. ijpsdronline.com

Table 2: Potential Molecular Targets of Triazole-Carboxamide Derivatives in Cancer Cells

| Compound Class | Potential Molecular Target(s) | Method of Identification |

|---|---|---|

| 5-Mercapto-1,2,4-triazole derivatives | PI3K/AKT | Molecular Docking |

| 1,2,3-Triazole-carboxamide derivatives | EGFR, CDK4-Cyclin D3 | Molecular Docking |

| 5-Oxo-1,2,4-triazole-3-carboxamide derivatives | EGFR, CDK-4 | Molecular Docking |

| Estradiol-1,2,3-triazole analogs | EGFR | In vitro assays |

Anti-inflammatory and Immunomodulatory Investigations

In addition to their antiproliferative properties, derivatives of the mercapto-triazole-carboxamide scaffold have been explored for their potential anti-inflammatory and immunomodulatory activities in preclinical, cell-based models.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, cytokines) in Cell-Based Assays

A significant body of research has focused on the ability of 1,2,4-triazole derivatives to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comnih.gov Various derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme upregulated during inflammation. acs.org

Novel 1,2,4-triazolo[4,3-a]quinoxaline-1-carboxamide derivatives have demonstrated anti-inflammatory effects in RAW264.7 macrophage cells by reducing the production of nitric oxide (NO), a key inflammatory mediator. nih.gov These compounds were also found to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Furthermore, they were shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Table 3: Anti-inflammatory Activity of Triazole-Carboxamide Derivatives in Cell-Based Assays

| Compound Class | Cell Line | Inhibited Mediators |

|---|---|---|

| 1,2,4-Triazole derivatives | - | COX-1, COX-2, LOX |

| 1,2,4-Triazolo[4,3-a]quinoxaline-1-carboxamide derivatives | RAW264.7 macrophages | NO, TNF-α, IL-6 |

Modulation of Immune Cell Activation and Function in vitro

While direct studies on the immunomodulatory effects of this compound are limited, research on related triazole structures provides some insights. For instance, certain isoxazole (B147169) derivatives, which share a five-membered heterocyclic ring structure, have been shown to modulate immune functions in vitro. researchgate.net One study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide demonstrated its ability to stimulate the proliferation of murine lymphocytes and macrophages and to increase the production of IL-1β by LPS-stimulated macrophages, without affecting TNF-α levels. These findings suggest that the broader class of small heterocyclic compounds to which triazoles belong can influence immune cell activity.

Emerging Biological Activities and Potential Mechanisms

Recent research has begun to uncover the broader therapeutic potential of this compound and its derivatives, extending beyond their established roles. These emerging activities, primarily explored in preclinical models, highlight promising antioxidant, neuroprotective, and cardioprotective properties. This section delves into the in vitro evidence for these activities and the proposed mechanisms of action, excluding any human clinical data, dosage, or safety information.

Antioxidant and Free Radical Scavenging Properties

The chemical structure of triazole derivatives, particularly those containing thiol (mercapto) and amino groups, suggests an inherent capacity to participate in redox reactions and neutralize reactive oxygen species (ROS). acs.orgnih.gov Overproduction of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov Consequently, the antioxidant and free radical scavenging activities of various 1,2,3-triazole and 1,2,4-triazole derivatives have been a subject of significant investigation.

A study on novel 1,2,3-triazole-containing nitrones demonstrated that some of these compounds exhibit potent antioxidant effects. mdpi.com For instance, N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide was identified as a particularly balanced and potent antioxidant agent in their tested series. mdpi.com Another investigation into 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its sodium salt revealed them to be strong scavengers of hydroxyl radicals. biointerfaceresearch.com However, their activity in DPPH and ABTS assays was moderate. biointerfaceresearch.com

Derivatives of the related 1,2,4-triazole scaffold have also shown significant promise. Compounds such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) have been evaluated for their ability to scavenge free radicals using DPPH• and ABTS•+ assays. nih.gov The results indicated that AT had a superior free radical scavenging ability over AP in both assays. nih.gov The presence of electron-donating functional groups on phenol- and pyridine-substituted 1,2,4-triazole derivatives has been shown to enhance their antioxidant capacity. acs.org

The mechanism of action for the free radical scavenging activity of these compounds is often attributed to their ability to donate a hydrogen atom, which stabilizes the free radical. acs.orgmdpi.com For example, when interacting with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•), an antioxidant triazole derivative can reduce it to the yellow-colored diphenylpicrylhydrazine. acs.org

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide | Multiple antioxidant assays | Identified as a potent and balanced antioxidant. | mdpi.com |

| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its sodium salt | Hydroxyl radical scavenging | Strong scavengers. | biointerfaceresearch.com |

| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its sodium salt | DPPH and ABTS assays | Moderate activity. | biointerfaceresearch.com |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH• assay | IC50: 1.3 × 10⁻³ ± 0.2 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH• assay | IC50: 2.2 × 10⁻³ ± 0.1 × 10⁻³ M | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ assay | IC50: 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS•+ assay | IC50: 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ M | nih.gov |

Neuroprotective or Cardioprotective Effects in Cell Culture Models

Beyond their antioxidant properties, derivatives of 1,2,3-triazoles are being investigated for their potential to protect neuronal and cardiac cells from damage in vitro.

In the context of neuroprotection, several studies have highlighted the potential of 1,2,3-triazole derivatives. A series of new 1,2,3-triazole derivatives were synthesized and evaluated for their neuroprotective activities against amyloid-β25-35 (Aβ25-35)-induced neurotoxicity in SH-SY5Y cells. nih.gov One particular compound from this series demonstrated a suitable in vitro neuroprotective effect. nih.gov Another study found that a 1,2,3-triazole linked tryptamine-paeonol derivative exerted neuroprotective effects against Aβ25–35-induced PC12 cell injury. nih.gov The C/EBP-homologous protein (CHOP) is a key mediator of endoplasmic reticulum (ER) stress-induced cell death, a process implicated in neurodegenerative diseases. nih.gov A high-throughput screening identified a series of 1,2,3-triazole amide derivatives that inhibit ER stress-induced CHOP expression, thereby protecting pancreatic β-cells from dysfunction and death. nih.govnih.gov This mechanism could also be relevant for neuroprotection.

In the realm of cardioprotection, a novel class of small-molecule inhibitors of the mitochondrial permeability transition pore (PTP), including a triazole analogue (TR002), has shown promise. unipd.it These inhibitors protect against cardiomyocyte injury caused by anoxia/reoxygenation in vitro and by ischemia/reperfusion ex vivo in perfused hearts. unipd.it The cardioprotective effect is attributed to a decrease in the opening of the PTP in cardiomyocytes. unipd.it Furthermore, eugenol-based 1,2,3-triazole derivatives have demonstrated in vivo cardioprotective effects in a model of T. cruzi-infected mice, reducing myocarditis. acs.org

| Compound Class/Derivative | Model System | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole derivatives | SH-SY5Y cells with Aβ25-35-induced neurotoxicity | Exhibited neuroprotective effect. | Not specified | nih.gov |

| 1,2,3-Triazole linked tryptamine-paeonol derivative | PC12 cells with Aβ25–35-induced injury | Exerted neuroprotective effects. | Inhibition of self-induced Aβ1–42 aggregations and AChE-induced Aβ aggregation. | nih.gov |

| 1,2,3-Triazole amide derivatives | Pancreatic β-cells under ER stress | Protected against ER stress-mediated dysfunction and death. | Inhibition of C/EBP-homologous protein (CHOP) expression. | nih.govnih.gov |

| Triazole analogue TR002 | Isolated cardiomyocytes (anoxia/reoxygenation) and perfused hearts (ischemia/reperfusion) | Reduced cardiomyocyte injury. | Inhibition of mitochondrial permeability transition pore (PTP) opening. | unipd.it |

| Eugenol-based 1,2,3-triazole derivatives | T. cruzi-infected mice | Reduced myocarditis. | Not specified | acs.org |

Coordination Chemistry and Supramolecular Assemblies of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide

Ligand Properties and Coordination Modes of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide

This compound is a multifunctional ligand possessing several potential donor sites for coordination with metal ions. The molecule features a triazole ring, a mercapto (-SH) group, and a carboxamide (-CONH2) group. The presence of nitrogen, sulfur, and oxygen atoms allows for a variety of coordination modes.

The mercapto group can exist in tautomeric equilibrium with a thione form. Deprotonation of the thiol sulfur or the thione nitrogen creates a potent coordination site. The nitrogen atoms of the triazole ring, particularly N2 and N3, are also potential coordination sites. The carboxamide group offers further possibilities for coordination through the carbonyl oxygen or, less commonly, the amide nitrogen.

Given these features, this compound can act as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes. The coordination behavior would be highly dependent on the metal ion's nature, the reaction conditions, and the presence of other competing ligands.

Synthesis and Structural Characterization of Metal Complexes

Detailed synthetic procedures and structural characterization for metal complexes of this compound are not specifically documented in the available literature. However, general synthetic routes for related mercapto-triazole complexes often involve the reaction of the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation of the ligand.

Transition Metal Complexes (e.g., Cu, Zn, Ni, Co, Fe)

While specific complexes with this compound have not been reported, the coordination chemistry of other mercapto-triazole derivatives with transition metals is well-established. These complexes often exhibit diverse geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the coordination number and the electronic configuration of the metal ion. For instance, Schiff bases derived from 4-amino-5-mercapto-1,2,4-triazoles have been shown to form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

Precious Metal Complexes (e.g., Ag, Au, Pt, Pd)

The interaction of mercapto-triazoles with precious metals is an area of significant interest, often driven by potential applications in catalysis and medicine. The soft sulfur donor of the mercapto group is expected to have a high affinity for soft precious metal ions like Ag(I), Au(I), Pt(II), and Pd(II). Research on related 1H-1,2,3-triazole-4,5-dithiolate ligands has demonstrated the formation of stable complexes with Ni(II) and Pd(II). rsc.org

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of this compound with f-block elements is a largely unexplored area. Lanthanide and actinide ions are hard acids and would preferentially coordinate to the harder oxygen or nitrogen donor atoms of the ligand. Studies on other 1,2,3-triazole derivatives with lanthanides have shown that complexation can enhance the biological activity of the organic ligands. nih.gov

Spectroscopic and Crystallographic Analysis of Coordination Geometry

Without specific complexes of this compound, a detailed spectroscopic and crystallographic analysis is not possible. However, for analogous compounds, techniques such as FT-IR, UV-Vis, and NMR spectroscopy are routinely used to probe the coordination environment. For example, in the FT-IR spectra of related complexes, a shift in the C=S and C=N stretching frequencies upon coordination is indicative of the involvement of the sulfur and nitrogen atoms in bonding. ekb.eg X-ray crystallography would be the definitive method to elucidate the precise coordination geometry and supramolecular structure of any potential complexes.

Applications of Metal Complexes Derived from this compound

While no specific applications for metal complexes of this compound have been reported, the broader class of triazole-metal complexes has shown promise in various fields. These include applications in catalysis, materials science, and as antimicrobial or anticancer agents. nih.gov The biological activity of triazole derivatives is often enhanced upon coordination to a metal center.

Catalytic Applications in Organic Transformations (e.g., oxidation, reduction, C-C coupling)

The direct catalytic application of metal complexes specifically derived from this compound in organic transformations is not extensively documented in current literature. However, the inherent functionalities of the ligand—a triazole ring and a sulfur-containing group—are present in other catalytically active coordination compounds.

Research into related systems, such as those involving the isomeric 1,2,4-triazole-3-thiol, demonstrates the potential of this ligand class in catalysis. For instance, a novel magnetic triazole-thiol-functionalized manganese complex has been successfully employed as a heterogeneous nanocatalyst. researchgate.net This catalyst, featuring a Mn-complex supported on functionalized Fe₃O₄ nanoparticles, has shown excellent performance in the synthesis of N-benzylated cyanamides. The catalyst's design allows for easy separation from the reaction mixture using an external magnet and demonstrates high reusability, retaining 86% of its catalytic efficiency after eight consecutive cycles. researchgate.net This example underscores the catalytic potential of the triazole-thiol scaffold, suggesting that complexes of this compound could similarly serve as effective and recyclable catalysts in various organic transformations.

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂@CPTMS@TT@Mn (TT = 1H-1,2,4-triazole-3-thiol) | N-benzylation | Aryl cyanamides and benzyl (B1604629) bromide | Heterogeneous, magnetically separable catalyst with high reusability (86% efficiency after 8 cycles). | researchgate.net |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multitopic nature of this compound, with its distinct nitrogen, sulfur, and oxygen donor sites, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). The triazole ring is a well-established linker in the design of MOFs, capable of bridging multiple metal centers. chemijournal.com The additional mercapto and carboxamide groups offer further coordination modes and the potential for post-synthetic modification.

The incorporation of 1,2,3-triazole moieties into pillared MOFs has been shown to significantly enhance their properties. For example, replacing the 4,4′-bipyridine pillar in the MOF-508 structure with a custom-designed 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand resulted in a new framework, MTAF-3. This modification led to a remarkable threefold increase in CO₂ uptake capacity compared to the parent MOF. rsc.org This enhancement is attributed to the specific electronic and structural contributions of the triazole ring within the framework's pores.

Furthermore, triazole-derivatized amino acids have been used to create a variety of coordination polymers with diverse dimensionalities, from 1D chains to 2D chiral helicates and 3D frameworks. mdpi.com These studies demonstrate that the combination of a triazole ring with a carboxylate function (related to the carboxamide group) can generate robust networks with interesting structural and functional properties, including applications in selective gas sorption. mdpi.comnih.gov The mercapto group adds another dimension, as sulfur donors are known to form stable bonds with soft metal ions, potentially leading to frameworks with unique electronic properties or catalytic activity.

| Framework Name/Type | Ligand(s) | Metal Ion(s) | Structural Features | Key Property/Application | Reference |

|---|---|---|---|---|---|

| MTAF-3 | 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Zn(II) | Pillared MOF, isostructural to MOF-508 | Enhanced CO₂ uptake (~3x higher than parent MOF) | rsc.org |

| 1D Coordination Polymer | 4H-1,2,4-triazol-4-yl acetic acid | Cd(II) | 1D chain structure with triple bridges (μ-chloride and μ-N1,N2-triazole) | Precursor for phase-selective CdO production | mdpi.com |

| Zinc Triazolate based Framework (ZTF) | Triazole (theoretical) | Zn(II) | In silico design based on MAF-66 structure | Predicted high CO₂ and H₂O adsorption uptake | nih.gov |

Photoluminescent Properties and Optoelectronic Devices

Metal complexes incorporating triazole-based ligands are widely studied for their promising photoluminescent properties, which are tunable through ligand design and metal ion selection. hbku.edu.qa The luminescence in these systems can originate from various electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) π–π* transitions. scientificarchives.comnih.gov The 1,2,3-triazole ring, in particular, has been incorporated into a wide range of emissive d⁶ metal complexes, including those of Re(I), Os(II), and Ir(III). hbku.edu.qa

Copper(I) complexes with functionalized 1,2,3-triazole ligands have been shown to exhibit tunable emissions from green to orange in solution and intense emissions in the solid state, with some acting as blue-light emitters. rsc.org Density functional theory (DFT) calculations have confirmed that the emissions predominantly originate from MLCT transitions. rsc.org Similarly, Cu(I) dimers with a bridging 1,2,4-triazole (B32235) ligand can produce emissions from blue to yellow with high photoluminescent quantum yields (up to 0.42) and are noted for exhibiting thermally activated delayed fluorescence (TADF). rsc.org

The presence of a mercapto (thiol) group, as in this compound, can further influence the photophysical properties. Thiolate ligands are known to coordinate with various metal ions, and the sulfur atom can participate in charge transfer processes. nih.gov Luminescent MOFs constructed from ligands containing sulfur- and nitrogen-based heterocycles, such as thiazoles, are effective chemosensors for environmental contaminants. scientificarchives.commdpi.com The combination of the emissive potential of the triazole core with the coordination capabilities of the mercapto and carboxamide groups could lead to the development of novel luminescent materials for applications in sensors, bioimaging, and optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govnih.gov

| Complex/System | Emission Color/λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Origin of Emission | Reference |

|---|---|---|---|---|---|

| Cu(L¹)(PPh₃)₂ (L¹ = 2-(1H-1,2,3-triazol-4-yl)pyridine) | Blue (Solid State) | Not reported | Not reported | MLCT | rsc.org |

| Cu(L³)(PPh₃)₄₂ (L³ = 2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine) | Blue (Solid State) | Not reported | Not reported | MLCT | rsc.org |

| Cu(I) complexes with μ-1,2,4-triazole | Blue to Yellow | up to 0.42 | 2-9 μs | TADF | rsc.org |

| [Pt(naphen)(Cl)] (naphen = triazole-based C^N^N ligand) | ~550 nm | 0.06 (298 K) | ~3 µs | ³LC/³MLCT | researchgate.net |

| Os(Bn-pytz)₃₂ (Bn-pytz = 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine) | 615 nm | Not reported | Not reported | Phosphorescence |

Applications in Materials Science and Engineering

Polymer Chemistry: Monomers, Ligands in Polymerization, and Functional Additives

The 1,2,3-triazole ring is a valuable structural motif in polymer chemistry, largely due to its remarkable stability and the advent of "click chemistry," which allows for its efficient synthesis. lifechemicals.com Polymers possessing 1,2,3-triazole units in their backbone are considered promising new functional materials. mdpi.com Such polymers can be synthesized from monomers that contain both azide (B81097) and alkyne groups. mdpi.com The resulting poly-1,2,3-triazoles have applications in diverse fields, including as biocompatible materials for drug delivery and as anion-exchange membranes in batteries. researchgate.net

The 1,2,3-triazole unit itself imparts specific properties to polymeric structures. It possesses a large dipole moment and can act as a hydrogen bond acceptor. mdpi.com Furthermore, the triazole ring can serve as a ligand for metal ions, suggesting its utility in the synthesis of coordination polymers and metal-containing functional materials. mdpi.com

As a functional additive, mercapto-triazole derivatives have demonstrated utility. For instance, 3-mercapto-1,2,4-triazole and its 5-methyl derivative have been used to stabilize acrylonitrile (B1666552) polymer solutions against discoloration, highlighting their potential as polymer stabilizers. jetir.org This suggests that 5-Mercapto-1H-1,2,3-triazole-4-carboxamide could be incorporated into polymer chains to enhance thermal stability, improve adhesion, or introduce specific functionalities.

Development of Novel Sensor Technologies for Chemical and Biological Analytes

Triazole derivatives are increasingly utilized in the development of chemosensors for the detection of a wide range of analytes, including metal ions, anions, and small organic molecules. nanobioletters.comresearchgate.net These sensors operate on the principle that the triazole moiety can selectively bind to a target analyte, leading to a detectable change in the compound's physical properties, such as color or fluorescence. researchgate.net

The design of these sensors often involves linking the triazole ring to a chromophore or fluorophore. The binding event alters the electronic properties of the system, resulting in a measurable signal. For example, triazole-based fluorescent chemosensors have been developed for the specific detection of various ions and molecules in solution. researchgate.net The versatility of the triazole structure allows for fine-tuning of its binding affinity and selectivity for different targets. Triazole polycarboxylic acid ligands, for instance, are noted for their large π-electron systems which can promote photoluminescence, a desirable property for fluorescent sensors. rsc.org

Table 1: Examples of Triazole-Based Chemical Sensors

| Triazole Derivative | Analyte Detected | Detection Method | Reference |

| Triazole carboxylic acid functionalized gold nanoparticles | Chromium and Ammonia | Colorimetric | nanobioletters.com |

| 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | researchgate.net |

| 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid-based MOF | Azithromycin, Colchicine, Th4+, UO22+ | Fluorescence | rsc.org |

| Lysine-linked triazole compound | Mercury (Hg2+) | Not specified | nanobioletters.com |

Surface Functionalization and Coating Applications in Corrosion Inhibition and Biocompatibility

Corrosion Inhibition

Derivatives of mercapto-triazole are well-established as highly effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and brass. mdpi.commdpi.comresearchgate.net These compounds function by adsorbing onto the metal surface to form a protective film that acts as a barrier against the corrosive environment. nih.gov The inhibition mechanism involves the lone pair electrons of the nitrogen and sulfur atoms in the triazole ring, which coordinate with the d-orbitals of the metal atoms on the surface. mdpi.comresearchgate.net This interaction can be classified as either physisorption or chemisorption and generally follows the Langmuir adsorption isotherm model. mdpi.com

The effectiveness of these inhibitors is concentration-dependent, with efficiency typically increasing with higher concentrations. mdpi.com For example, a derivative of 5-mercapto-1,2,4-triazole showed a protection efficacy of up to 97% for mild steel in a hydrochloric acid solution. mdpi.comresearchgate.net The presence of both the mercapto (-SH) group and the triazole ring is crucial for their high efficiency. Triazole derivatives have also been incorporated into epoxy coatings to enhance their anti-corrosive properties. journalijar.com

Table 2: Corrosion Inhibition Efficiency of Various Triazole Derivatives

| Triazole Compound | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1.0 M HCl | 97 | mdpi.comresearchgate.net |

| 5-mercaptopentyl-3-amino-1,2,4-triazole (MPATA) | Brass (Cu80/Zn20) | Neutral borate (B1201080) buffer with 0.01 M NaCl | Forms a protective 3-3.5 nm nanolayer | mdpi.com |

| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | Copper | Not specified | 96.09 | researchgate.net |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | 89 | nih.gov |

Biocompatibility

Surface functionalization with triazole-containing molecules can also be used to improve the biocompatibility of materials used in medical devices. A key challenge in this area is preventing biofouling, which includes protein adsorption, cell adhesion, and bacterial colonization. Surfaces with hydrophilic and antimicrobial properties are therefore highly desirable. researchgate.net

In one study, a polyurethane (PU) surface was coated with a hydrophilic polymer, polyvinylpyrrolidone, using triazole links formed via a click reaction. researchgate.net The resulting modified surface demonstrated significantly enhanced resistance to biofouling. It showed a marked decrease in the adhesion of mouse fibroblast cells and a significant reduction in the attachment of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Furthermore, the triazole-linked coating exhibited an antibacterial function by inhibiting the growth of these bacteria on the surface. researchgate.net These findings indicate that triazole-based surface functionalization is a promising strategy for creating more biocompatible materials for cardiovascular and other medical applications.

Advanced Materials for Energy Storage and Conversion

The unique chemical properties of triazoles make them attractive components for advanced energy materials. Their nitrogen-rich structure and ability to coordinate with metal ions are particularly advantageous. A notable application is in the development of electrodes for hybrid energy storage devices known as "supercapatteries," which combine the high energy storage of batteries with the high power delivery of supercapacitors. researchgate.net

A two-dimensional manganese-organic framework (MOF) functionalized with 1,2,4-triazole (B32235) (UPMOF-5) has been investigated as a battery-type electrode. researchgate.net In a three-electrode setup, this material exhibited a specific capacity of 160.17 C/g. When assembled into a supercapattery device with activated carbon as the negative electrode, it delivered a specific capacity of 132.40 C/g, a specific energy of 24.77 Wh/kg, and a specific power of 538.91 W/kg. researchgate.net The device also showed promising long-term stability, with 70.3% capacity retention after 10,000 cycles, a performance attributed to the structural stability and porous nature of the triazole-based MOF. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

This compound is an ideal candidate for integration into hybrid organic-inorganic materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Triazole and its derivatives, particularly those also containing carboxylate groups, are excellent ligands for building MOFs due to their strong and versatile coordination abilities. rsc.orgglobethesis.com

Table 3: Applications of Triazole-Based Metal-Organic Frameworks (MOFs)

| Ligands Used | Metal Ion | Application | Reference |

| 1,2,4-triazol-4-yl-acetic acid | Copper(II) | Magnetic materials | acs.org |

| 3,5-dimethyl-1,2,4-triazole (dmtrz) and dicarboxylate | Zinc(II) | Selective adsorption of hexane (B92381) isomers | nih.gov |

| Octacarboxylate and clicked triazole | Copper(II) | Catalysis (CO2 conversion) | semanticscholar.org |

| 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid | Lead(II), Cobalt(II), Copper(II) | Fluorescence sensing, Catalytic reduction | rsc.org |

| Bis(carboxyphenyl)-1,2,4-triazole | Copper(II), Cobalt(II), Zinc(II) | Gas sorption | researchgate.net |

Advanced Analytical Methodologies for Research on 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular mass of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide. This technique provides the exact mass of the parent ion, which for C₃H₄N₄OS is calculated to be 144.0106. nih.gov The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D, 2D NMR techniques)